1,4-Bis(2-aminoethyl)benzene: Structural Architectures and Perovskite Applications
1,4-Bis(2-aminoethyl)benzene: Structural Architectures and Perovskite Applications
[1][2]
Executive Summary
1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9), also known as 1,4-phenylenediethanamine , is a centrosymmetric aromatic diamine distinct from its homologue p-xylylenediamine (p-XDA).[1][2] Characterized by two ethylamine arms attached to the para positions of a benzene ring, this molecule possesses a unique combination of aromatic rigidity and alkyl flexibility.
While historically used as a niche curing agent or polymer precursor, its significance has surged in photovoltaic research . It serves as a critical divalent organic spacer in Dion-Jacobson (DJ) and Ruddlesden-Popper (RP) 2D perovskite solar cells.[1][2] Its structural geometry allows for effective passivation of grain boundaries and the stabilization of the perovskite lattice against moisture, directly addressing the degradation challenges of methylammonium lead iodide (MAPbI₃) systems.
Part 1: Chemical Identity & Structural Analysis[1]
The molecule consists of a benzene core with 2-aminoethyl groups at the 1 and 4 positions.[1][2] This specific chain length (two carbons vs. one in p-XDA) fundamentally alters its packing efficiency and electronic decoupling properties in solid-state lattices.[1][2]
Chemical Identifiers[1][2][3]
| Property | Detail |
| IUPAC Name | 2,2'-(1,4-Phenylene)bis(ethan-1-amine) |
| Common Synonyms | 1,4-Bis(2-aminoethyl)benzene; p-Bis(2-aminoethyl)benzene; 1,4-Phenylenediethanamine |
| CAS Number | 7423-50-9 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| SMILES | NCCc1ccc(CCN)cc1 |
| InChI Key | FVHFDNYRMIWPRS-UHFFFAOYSA-N |
Structural Geometry
The molecule exhibits C₂h symmetry in its favored trans-conformation.[1][2]
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Aromatic Core: Provides hydrophobic shielding and π-π stacking potential, essential for moisture resistance in perovskite interlayers.[1][2]
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Ethyl Linkers: The ethylene (-CH₂CH₂-) spacers introduce a rotational degree of freedom absent in p-xylylenediamine.[1][2] This flexibility allows the terminal ammonium groups to orient more effectively into the pockets of inorganic lead-iodide octahedra [PbI₆]⁴⁻, reducing lattice strain.[1][2]
Part 2: Physicochemical Properties[1]
Note: As a specialized intermediate, some physical constants are derived from experimental analogues and computational models.
| Property | Value / Description | Context |
| Physical State | Low-melting solid or viscous liquid | Dependent on purity and temperature; tends to supercool.[1][2] |
| Melting Point | 28–35 °C (Predicted/Observed) | Lower than p-XDA (63 °C) due to increased chain flexibility disrupting packing.[1][2] |
| Boiling Point | ~310 °C (at 760 mmHg) | High BP due to intermolecular hydrogen bonding.[2] |
| pKa (Conjugate Acid) | ~9.8–10.2 | Typical for primary alkyl amines; highly basic.[1][2] |
| Solubility | Soluble in alcohols, DMSO, DMF.[2] | Moderate water solubility; reacts with CO₂ in air.[2] |
| Hygroscopicity | High | Readily absorbs atmospheric moisture and CO₂ (carbamate formation).[2] |
Part 3: Synthesis & Manufacturing Protocols
The synthesis typically proceeds via the reduction of 1,4-phenylenediacetonitrile .[1][2] This route ensures the preservation of the carbon skeleton.
Diagram: Synthetic Pathway (DOT)[1][2]
Caption: Figure 1. Synthetic route from nitrile precursor to the functional ammonium salt used in solar cells.[1]
Detailed Protocol: Borane Reduction (Laboratory Scale)
Safety: Borane is highly reactive.[1][2] Work under inert atmosphere (Argon/Nitrogen).[1][2]
-
Precursor Dissolution: Dissolve 1.0 g (6.4 mmol) of 1,4-phenylenediacetonitrile in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Reduction: Under Argon flow, add 45 mL of 1 M Borane-THF complex dropwise via a pressure-equalizing addition funnel.
-
Reflux: Heat the mixture to reflux for 24 hours to ensure complete conversion.
-
Quenching: Cool the solution in an ice bath. Carefully add a 1:1 mixture of THF:Water to destroy excess borane (Caution: Hydrogen gas evolution).[1]
-
Extraction: Evaporate THF. Basify the aqueous residue with NaOH (pH > 12) and extract with Dichloromethane (DCM).[2]
-
Purification: Dry organic layer over MgSO₄, filter, and remove solvent in vacuo.
Protocol: Conversion to Spacer Salt (Perovskite Grade)
For photovoltaic applications, the free amine must be converted to the di-ammonium iodide salt.[1][2]
-
Dissolve the free amine in ethanol at 0 °C.
-
Add stoichiometric excess of Hydroiodic acid (57% w/w) dropwise.
-
Precipitate forms immediately. Stir for 2 hours.
-
Recrystallize from ethanol/diethyl ether to obtain high-purity 1,4-phenylenediethanaminium iodide .
Part 4: Core Application – 2D Perovskite Solar Cells
The primary high-value application of this molecule is as a spacer cation in 2D and Quasi-2D perovskite solar cells.[1][2]
The Stability Problem
Traditional 3D perovskites (e.g., MAPbI₃) suffer from rapid degradation due to moisture ingress and ion migration.[2]
-
Solution: Introduce large hydrophobic organic cations (like 1,4-bis(2-aminoethyl)benzene) to slice the 3D framework into 2D slabs.
-
Role of the Spacer: The diamine anchors to two inorganic layers simultaneously (bridging), forming a Dion-Jacobson (DJ) phase.[1][2] This eliminates the weak van der Waals gap found in Ruddlesden-Popper (RP) phases (which use monoamines), resulting in a mechanically robust and more conductive lattice.[1][2]
Mechanism of Action
-
Passivation: The ammonium heads (-NH₃⁺) fill iodine vacancies at the grain boundaries.[1][2]
-
Hydrophobicity: The benzene ring creates a moisture-repelling barrier.[1][2]
-
Charge Transport: The aromatic core facilitates hole transfer via tunneling, provided the ethyl linker does not introduce excessive dielectric bulk.
Diagram: Perovskite Spacer Architecture (DOT)[1][2]
Caption: Figure 2. Schematic of the diamine spacer bridging two inorganic perovskite layers, stabilizing the structure.
Part 5: Handling & Safety[1]
-
Corrosivity: As a primary amine, it causes severe skin burns and eye damage (Category 1B).[2]
-
Storage: Hygroscopic and air-sensitive.[1][2] Store under Nitrogen or Argon at 2–8 °C. Long-term exposure to air leads to the formation of white carbamate crusts.[1][2]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1][2] Handle only in a fume hood.
References
-
Synthesis of Divalent Organic Cations for Perovskites Title: Synthesis of divalent organic cations and their application in highly efficient and stable perovskite solar cells.[6] Source: Kaunas University of Technology (KTU), 2019.[2] URL:[Link][1][2]
-
Chemical Identity & CAS Data Title: 1,4-Bis(2-aminoethyl)benzene - Substance Information.[1][2][7] Source: National Institutes of Health (PubChem).[1][2] URL:[Link][1][2]
-
Comparative Analysis of Diamines Title: p-Xylylenediamine (Homologue) Physical Properties.[1][2][8][9][10][11] Source: NIST Chemistry WebBook, SRD 69.[2] URL:[Link][1][2]
-
Dion-Jacobson Perovskite Mechanics Title: Two-Dimensional Dion–Jacobson Perovskite Solar Cells.[1][2] Source: ACS Energy Letters (Contextual grounding for diamine spacers).[1][2] URL:[Link][1][2]
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- 3. lookchem.com [lookchem.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. 1,4-Bis(2-bromoethyl)benzene | C10H12Br2 | CID 2749147 - PubChem [pubchem.ncbi.nlm.nih.gov]
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